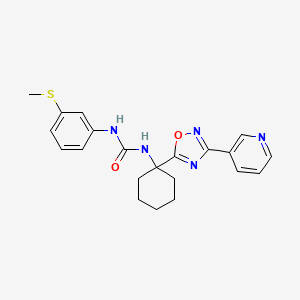

1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Descripción

This compound is a urea derivative featuring a cyclohexyl core substituted with a 1,2,4-oxadiazole ring linked to pyridin-3-yl. The urea moiety is further functionalized with a 3-(methylthio)phenyl group. The methylthio (SMe) group enhances lipophilicity, which may influence membrane permeability, while the pyridinyl-oxadiazole moiety could engage in hydrogen bonding or π-π stacking interactions with biological targets .

Propiedades

IUPAC Name |

1-(3-methylsulfanylphenyl)-3-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2S/c1-29-17-9-5-8-16(13-17)23-20(27)25-21(10-3-2-4-11-21)19-24-18(26-28-19)15-7-6-12-22-14-15/h5-9,12-14H,2-4,10-11H2,1H3,(H2,23,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZKALVIHGHTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multi-step reactions, beginning with the preparation of intermediate compounds. Common synthetic strategies might include:

Formation of the Phenyl and Pyridine Intermediates: : Reacting 3-(Methylthio)phenyl isocyanate with 3-(pyridin-3-yl)-1,2,4-oxadiazole through a nucleophilic addition reaction to form the urethane intermediate.

Cyclohexyl Addition: : Introducing the cyclohexyl unit typically involves reactions such as Grignard reactions or Friedel-Crafts alkylation to form the final compound.

Purification: : Methods such as recrystallization or chromatography are utilized to purify the final product.

Industrial Production Methods

For industrial production, optimization of reaction conditions is critical. This might involve:

Catalysis: : Employing catalysts to improve yields and selectivity.

Reaction Scaling: : Utilizing reactors that allow for temperature and pressure control to scale the synthesis efficiently.

Automation: : Implementing automated systems to maintain consistent quality and reduce production time.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation, particularly at the methylthio group, converting it to sulfoxide or sulfone.

Reduction: : Reduction reactions can target the nitro groups on the phenyl ring, reducing them to amino groups.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.

Solvents: : Frequently used solvents include methanol, dichloromethane, and toluene.

Major Products

Oxidation Products: : Sulfoxide and sulfone derivatives.

Reduction Products: : Amino-substituted analogs.

Substitution Products: : Various substituted phenyl and pyridine derivatives depending on the reaction conditions.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The oxadiazole ring is known for its ability to interact with various biological targets, potentially inhibiting tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

The presence of the pyridine and methylthio groups in the compound suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit activity against a range of bacterial strains and fungi. For instance, derivatives of pyridine are often evaluated for their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

There is growing interest in the neuropharmacological applications of oxadiazole-based compounds. Some studies have suggested that these compounds may possess antidepressant and anticonvulsant properties. The structural features of the compound may interact with neurotransmitter systems, providing a basis for further research into its potential as a therapeutic agent for neurological disorders .

Case Studies

Case Study 1: Anticancer Screening

A study evaluated a series of oxadiazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives similar to 1-(3-(methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea were screened for antimicrobial activity. The findings revealed potent inhibition against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure could lead to new antibiotics .

Mecanismo De Acción

Molecular Targets and Pathways

The exact mechanism depends on the specific application:

Enzyme Inhibition: : The compound can act by binding to the active site of enzymes, inhibiting their activity.

Receptor Binding: : It can bind to receptors, modulating their activity and influencing cellular responses.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs (urea, oxadiazole, and aromatic substituents) but differ in core scaffolds or functional groups, leading to variations in physicochemical and biological properties:

Core Scaffold Variations

Structural Implications :

- Cyclohexyl vs.

- Aromatic Substituents : The pyridin-3-yl group (target) offers a hydrogen-bond acceptor site absent in phenyl () or thiophenyl () analogs, which may enhance target affinity .

Functional Group Modifications

Key Observations :

Challenges :

Hypothetical Advantages of Target Compound :

- The pyridin-3-yl group may improve target selectivity over phenyl-substituted analogs.

- Methylthio could prolong half-life by slowing oxidative metabolism compared to unsubstituted phenyl groups.

Actividad Biológica

1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, particularly focusing on antimicrobial, cytotoxic, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula: C₁₅H₁₈N₄OS

- Molecular Weight: 302.39 g/mol

- IUPAC Name: this compound

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including those containing methylthio and pyridine moieties, exhibit significant antimicrobial activity. For instance:

- A study comparing various oxadiazole derivatives found that compounds with methylthio substitutions showed enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably lower than those of traditional antibiotics like ciprofloxacin .

Cytotoxicity Studies

Cytotoxicity assays have revealed varying degrees of toxicity among related compounds. The following findings are noteworthy:

- In vitro studies using L929 and A549 cell lines demonstrated that certain derivatives exhibited increased cell viability at specific concentrations, suggesting a potential for selective cytotoxicity .

- The compound's cytotoxicity was assessed using the MTT assay method. Results indicated that while some derivatives were toxic at high concentrations (e.g., >100 µM), others appeared to enhance cell viability at lower doses .

Anticancer Potential

The anticancer properties of compounds similar to this compound have been explored extensively:

- A silver complex derived from oxadiazole frameworks demonstrated promising results against MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) cell lines with IC₅₀ values of 8.3 µM and 12.5 µM respectively .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Silver Complex | MCF-7 | 8.3 |

| Silver Complex | PANC-1 | 12.5 |

Case Studies

Several case studies have evaluated the biological activity of oxadiazole derivatives:

- Antimicrobial Efficacy : A comparative study highlighted that compounds with the 1,2,4-oxadiazole core displayed superior antibacterial activity compared to their non-modified counterparts .

- Cytotoxicity Assessment : In a detailed cytotoxicity evaluation involving multiple cell lines, specific derivatives showed enhanced viability rates in cancerous cells while exhibiting toxicity in non-cancerous cells at elevated concentrations .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Cyclization of precursors (e.g., pyridinyl-oxadiazole formation via nitrile oxide cycloaddition under basic conditions).

- Step 2 : Urea linkage via reaction of an isocyanate intermediate with the cyclohexyl-oxadiazole moiety.

- Optimization : Use catalysts like triethylamine for urea bond formation, and control temperature (60–80°C) to minimize side reactions. Monitor purity via HPLC after each step .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the oxadiazole ring and methylthio group positioning.

- IR Spectroscopy : Validate urea carbonyl stretching (~1640–1680 cm⁻¹) and oxadiazole C=N bonds (~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ESI+ for [M+H]+ ion).

- X-ray Crystallography : Resolve ambiguous stereochemistry in the cyclohexyl group .

Q. How should researchers design preliminary biological assays to evaluate this compound’s activity?

- Methodological Answer :

- Target Selection : Prioritize kinases or receptors linked to oxadiazole/urea pharmacophores (e.g., EGFR, VEGFR).

- In Vitro Assays : Use cell viability assays (MTT) for cancer targets or enzyme inhibition assays (e.g., fluorogenic substrates).

- Controls : Include reference inhibitors (e.g., Erlotinib for EGFR) and solvent controls to validate specificity .

Advanced Research Questions

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets).

- QSAR Modeling : Train models on analogs with varied substituents (e.g., methylthio vs. methoxy) to predict IC50 values.

- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to identify critical residue interactions .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Standardization : Replicate assays under identical conditions (e.g., cell line provenance, serum concentration).

- Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .

Q. How do structural modifications (e.g., oxadiazole substituents) influence metabolic stability and pharmacokinetics?

- Methodological Answer :

- In Vitro ADME : Assess microsomal stability (human liver microsomes) and CYP450 inhibition.

- LogP Measurement : Compare analogs using shake-flask/HPLC methods to correlate lipophilicity with bioavailability.

- In Vivo PK : Conduct rodent studies with LC-MS/MS quantification of plasma half-life and tissue distribution .

Experimental Design & Data Analysis

Q. What experimental controls are essential for validating the compound’s mechanism of action?

- Methodological Answer :

- Negative Controls : Use siRNA knockdowns or CRISPR-edited cell lines lacking the target protein.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity directly, avoiding fluorescence artifacts.

- Competitive Binding Assays : Test against known inhibitors to confirm target specificity .

Q. How can researchers optimize crystallization conditions for X-ray structural analysis?

- Methodological Answer :

- Screen Setup : Use sparse-matrix screens (e.g., Hampton Research Crystal Screen) with varying PEGs, salts, and pH.

- Cryoprotection : Soak crystals in 20–25% glycerol before flash-freezing.

- Data Collection : Synchrotron radiation (λ = 0.978 Å) for high-resolution diffraction; refine with Phenix .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.